ent-Florfenicol Amine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

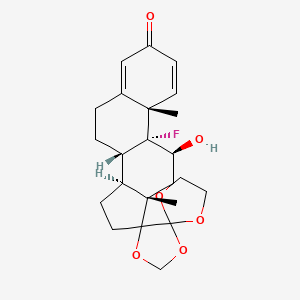

“ent-Florfenicol Amine-d3” is the deuterium labeled Florfenicol amine . Florfenicol amine is a metabolite of Florfenicol . Florfenicol, a veterinary antibiotic, can be used in aquaculture to control susceptible bacterial diseases .

Synthesis Analysis

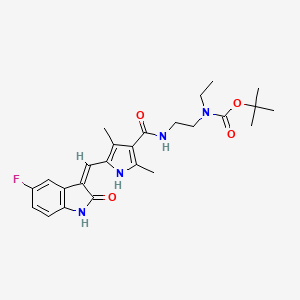

Florfenicol is a fluorinated derivative of thiamphenicol . It inhibits bacterial protein synthesis by binding to ribosome 50S and 70S subunits .Molecular Structure Analysis

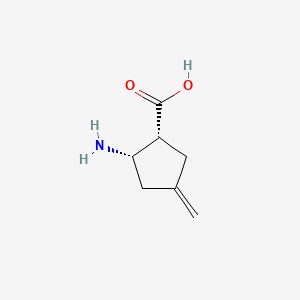

The molecular formula of “ent-Florfenicol Amine-d3” is C10H11D3FNO3S . The molecular weight is 250.3 .Chemical Reactions Analysis

Florfenicol amine is a metabolite of Florfenicol . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis

The physical state of “ent-Florfenicol Amine-d3” is solid . It should be stored at 4° C . The melting point is between 153-155° C .Scientific Research Applications

Veterinary Medicine

Florfenicol is a synthetic analog of chloramphenicol, which is used mostly in livestock animals . Its potential as an alternative agent in companion animals is strong because of its beneficial properties, such as its extensive wide spectrum and relatively increased safety during administration compared to chloramphenicol .

Antibiotic Resistance Studies

The emergence of resistant strains can overcome the potential of Florfenicol. The distribution of florfenicol-resistant bacteria was investigated among multidrug-resistant (MDR) Enterobacterales isolated from diagnostic samples of companion animals in Greece . The results of this study indicate that the distribution of florfenicol-resistant MDR Enterobacterales in pets throughout the country is considerable (17.9%) and mainly attributed to the plasmid-mediated flo R gene .

Drug Delivery Systems

In a study, niosomes, spherical nanocarriers formed through non-ionic surfactant self-assembly, were used to enhance the therapeutic efficacy of the broad-spectrum antibiotic florfenicol . The niosomal capacity significantly reduced florfenicol minimum inhibitory concentration (MIC) against E. coli and S. aureus .

Pharmacokinetics

Pharmacokinetic profiles of free florfenicol and Florfenicol-loaded niosomes (FLNs) were assessed following oral administration of 30 mg florfenicol/kg body weight to healthy or E. coli–infected chickens . FLN exhibited a substantially higher maximum plasma concentration (Cmax) of florfenicol compared to free florfenicol .

Safety Profile

Lethal dose (LD) 50 values for both free florfenicol and FLN exceeded 5 g/kg of body weight, indicating a high safety profile .

Antibacterial Activity

Assessment of mortality protection in mice against lethal E. coli infections showed the significantly higher capability of FLN to improve the survival rate (75%) than free florfenicol (25%) .

Mechanism of Action

Target of Action

ent-Florfenicol Amine-d3 is a deuterium-labeled derivative of Florfenicol Amine . Florfenicol Amine is a metabolite of Florfenicol , a broad-spectrum antibiotic used in veterinary medicine . Florfenicol is a fluorinated synthetic analog of thiamphenicol . The primary targets of Florfenicol, and by extension ent-Florfenicol Amine-d3, are bacterial ribosomes .

Mode of Action

Florfenicol exerts its antibacterial effect by inhibiting protein synthesis at the prokaryotic ribosome . It is much less susceptible to bacterial deactivation due to the substitution of a hydroxyl group with fluorine . As a deuterium-labeled derivative, ent-Florfenicol Amine-d3 is expected to share this mode of action.

Biochemical Pathways

Florfenicol inhibits bacterial protein synthesis, which can disrupt various cellular functions and lead to bacterial death .

Pharmacokinetics

Studies on florfenicol, its parent compound, suggest that it is rapidly absorbed and slowly eliminated . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs , which could also apply to ent-Florfenicol Amine-d3.

Result of Action

The result of ent-Florfenicol Amine-d3’s action would be the inhibition of bacterial growth due to the disruption of protein synthesis . This makes it effective in controlling susceptible bacterial diseases in veterinary medicine .

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis of ent-Florfenicol Amine-d3 can be achieved through a multi-step process involving the conversion of starting materials to intermediates and finally to the target compound. The key steps involve the protection and deprotection of functional groups, as well as the use of reagents to introduce and modify specific chemical groups.", "Starting Materials": [ "Florfenicol", "Ammonium chloride-d3", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetic anhydride", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in Florfenicol with acetic anhydride and sodium acetate to form Florfenicol acetate", "Step 2: Reduction of Florfenicol acetate with ammonium chloride-d3 and sodium hydroxide to form ent-Florfenicol Amine-d3", "Step 3: Deprotection of the hydroxyl group in ent-Florfenicol Amine-d3 with hydrochloric acid and sodium bicarbonate to obtain the final product" ] } | |

CAS RN |

1217625-88-1 |

Product Name |

ent-Florfenicol Amine-d3 |

Molecular Formula |

C₁₀H₁₁D₃FNO₃S |

Molecular Weight |

250.3 |

synonyms |

(αS)-α-[(1R)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol-d3 ; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.